molecular formula C7H8BrN B1266185 3-Bromo-2-methylaniline CAS No. 55289-36-6

3-Bromo-2-methylaniline

Cat. No. B1266185
CAS RN: 55289-36-6
M. Wt: 186.05 g/mol
InChI Key: IILVSKMKMOJHMA-UHFFFAOYSA-N
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Patent
US07528143B2

Procedure details

A solution of 3-bromo-2-methyl-phenylamine (4.1 g, 21.9 mmol) was treated with DIEA (8.4 mL, 48 mmol) and chilled to zero degrees. Acetyl chloride (1.7 mL, 24.1 mmol) was added dropwise via syringe. Reaction was allowed to return to room temperature and stir for 1 hour. Reaction was then poured onto water and washed once. Organic phase was evaporated to off-white solids. Trituration with hexanes afforded title compound as white solids (4.4 g, 89%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:9])=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1.CCN(C(C)C)C(C)C.[C:19](Cl)(=[O:21])[CH3:20]>>[Br:1][C:2]1[C:3]([CH3:9])=[C:4]([NH:8][C:19](=[O:21])[CH3:20])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)N)C
Name
Quantity
8.4 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled to zero degrees
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
Reaction
ADDITION
Type
ADDITION
Details
was then poured onto water
WASH
Type
WASH
Details
washed once
CUSTOM
Type
CUSTOM
Details
Organic phase was evaporated to off-white solids

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.